molecular formula C22H23N5O2 B2924418 4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide CAS No. 946372-84-5

4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B2924418
CAS No.: 946372-84-5
M. Wt: 389.459
InChI Key: OVNKRFJPGBAYQB-UHFFFAOYSA-N
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Description

4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a carboxamide group, along with a pyrimidine ring substituted with a methyl and a phenoxy group. The combination of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The phenoxy and methyl groups are introduced via nucleophilic aromatic substitution reactions. For instance, the phenoxy group can be added using phenol in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring is often formed by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling Reactions: The final step involves coupling the pyrimidine derivative with the piperazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include various enzymes and receptors in biological systems.

    Pathways Involved: The compound may interact with signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide: can be compared with other piperazine derivatives and pyrimidine-based compounds, such as:

Uniqueness

  • Structural Uniqueness : The specific combination of functional groups in this compound provides unique chemical reactivity and potential biological activity.
  • Biological Activity : Compared to similar compounds, it may exhibit distinct pharmacological profiles, making it a valuable candidate for drug development and other applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-17-23-20(16-21(24-17)29-19-10-6-3-7-11-19)26-12-14-27(15-13-26)22(28)25-18-8-4-2-5-9-18/h2-11,16H,12-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNKRFJPGBAYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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